molecular formula C13H14INO B13760199 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole

1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole

Cat. No.: B13760199
M. Wt: 327.16 g/mol
InChI Key: LOMOAXGWOFOIMM-UHFFFAOYSA-N
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Description

1-[4-(3-Iodopropoxy)phenyl]-1H-Pyrrole is a synthetic pyrrole derivative intended for research and development purposes. Pyrrole is a privileged scaffold in medicinal chemistry, widely recognized for its presence in numerous biologically active compounds and its utility in constructing more complex molecular architectures . The structure of this compound, featuring a pyrrole ring substituted with a phenyl group bearing a 3-iodopropoxy chain, suggests its potential as a key intermediate in organic synthesis and drug discovery. The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. Pyrrole-containing compounds have demonstrated a broad spectrum of therapeutic activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer effects, often acting through mechanisms such as enzyme inhibition . The specific research applications and biological activity profile of this compound are yet to be fully characterized and represent an area for further investigation. Researchers are encouraged to utilize this compound as a building block to develop novel molecules for various biomedical and material science applications. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H14INO

Molecular Weight

327.16 g/mol

IUPAC Name

1-[4-(3-iodopropoxy)phenyl]pyrrole

InChI

InChI=1S/C13H14INO/c14-8-3-11-16-13-6-4-12(5-7-13)15-9-1-2-10-15/h1-2,4-7,9-10H,3,8,11H2

InChI Key

LOMOAXGWOFOIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)OCCCI

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis typically involves two major components:

Preparation of 3-Iodopropoxy Phenyl Intermediate

The 3-iodopropoxy substituent is introduced via nucleophilic substitution reactions using halogenated alkyl precursors. A common approach is:

  • Starting from 4-hydroxyphenyl derivatives, alkylation with 3-iodopropyl halides or equivalents under basic conditions (e.g., potassium carbonate in refluxing acetone) to form the 4-(3-iodopropoxy)phenyl intermediate.

  • Alternatively, the use of silyl-protected 3-iodopropoxy reagents such as tert-butyl(3-iodopropoxy)dimethylsilane can be employed to control reactivity and improve yields.

Parameter Typical Conditions/Values
Alkylating agent 3-Iodopropyl bromide or iodide
Base Potassium carbonate (K2CO3)
Solvent Acetone, reflux
Reaction time Several hours (4-12 h)
Temperature Reflux (56°C for acetone)
Yield Moderate to high (60-85%)

Coupling of 4-(3-iodopropoxy)phenyl with Pyrrole

The coupling of the 4-(3-iodopropoxy)phenyl moiety to the pyrrole nitrogen can be achieved by nucleophilic substitution or transition-metal catalyzed cross-coupling:

  • N-alkylation of pyrrole with the 4-(3-iodopropoxy)phenyl intermediate under basic conditions is a straightforward method. The pyrrole nitrogen acts as a nucleophile attacking the alkyl halide.

  • Alternatively, transition metal catalyzed coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed for more complex derivatives, although direct N-alkylation is more common for this compound class.

Parameter Typical Conditions/Values
Nucleophile Pyrrole (1H-pyrrole)
Electrophile 4-(3-iodopropoxy)phenyl halide
Base Potassium carbonate (K2CO3) or sodium hydride
Solvent Acetone, DMF, or ethanol
Temperature Room temperature to reflux
Reaction time 6-24 hours
Yield Moderate to good (50-80%)

Alternative Synthetic Strategies

  • Multistep synthesis via protected intermediates : Protection of the hydroxyl group as silyl ethers (e.g., tert-butyldimethylsilyl) during alkylation steps to improve selectivity and yield, followed by deprotection.

  • Use of bromohydrazone intermediates : For pyrrole ring formation, condensation of bromohydrazones with appropriate precursors can be used to form pyrrole derivatives, which can then be functionalized.

  • Cyclization and N-amination approaches : More complex pyrrole derivatives can be synthesized via N-amination followed by cyclization steps, although these are more relevant to fused pyrrole systems and may be adapted for substituted pyrroles.

Representative Reaction Scheme (Conceptual)

  • Alkylation of 4-hydroxyphenyl compound:

    $$
    \text{4-Hydroxyphenyl} + \text{3-iodopropyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{acetone, reflux}} \text{4-(3-iodopropoxy)phenyl}
    $$

  • N-alkylation of pyrrole:

    $$
    \text{Pyrrole} + \text{4-(3-iodopropoxy)phenyl halide} \xrightarrow[\text{K}2\text{CO}3]{\text{acetone}} \text{1-[4-(3-iodopropoxy)phenyl]-1H-pyrrole}
    $$

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Alkylation of 4-hydroxyphenyl 3-iodopropyl bromide, K2CO3, acetone, reflux 70-85 Excess alkyl halide often used
N-alkylation of pyrrole Pyrrole, K2CO3, acetone, reflux 50-80 Reaction monitored by TLC
Use of silyl-protected alkyl tert-butyl(3-iodopropoxy)dimethylsilane N/A Protects hydroxyl group, improves yield

Research Findings and Considerations

  • The choice of base and solvent is critical; potassium carbonate in acetone is widely effective for both alkylation steps.

  • Excess alkylating agent improves conversion but requires purification to remove unreacted reagents.

  • Protection strategies (e.g., silyl ethers) can prevent side reactions and increase yields but add synthetic steps.

  • Transition metal catalysis is less commonly reported for this specific compound but may be applicable for analog synthesis.

  • Purification typically involves extraction, washing with aqueous base or acid, and column chromatography using hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include various oxidized forms of the phenyl ring.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Anti-Cancer Activity : Research indicates that pyrrole derivatives, including 1-[4-(3-iodopropoxy)phenyl]-1H-pyrrole, exhibit anti-cancer properties. The iodine substituent may play a crucial role in enhancing these effects by improving the compound's interaction with cancer cell targets.
    • Anti-Inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.
  • Biotechnology :
    • Probes and Sensors : The unique chemical structure allows for the design of probes or sensors that can be utilized in biological assays, potentially aiding in the detection of specific biomolecules or cellular changes.
  • Pharmacokinetics :
    • Studies on the pharmacokinetic properties of this compound are essential to understand how modifications to its structure can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several studies have explored the applications of pyrrole derivatives similar to this compound:

Study Focus Findings
Antibacterial ActivityCompounds derived from pyrrole showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Anticancer ResearchPyrrolo[2,1-c][1,4]benzodiazepines have been studied for their ability to interact with DNA and exhibit cytotoxic effects on cancer cells, suggesting a pathway for developing new cancer therapies .
Drug Delivery SystemsResearch has indicated that functionalized pyrroles can be used in drug delivery systems due to their ability to form stable complexes with various drugs, enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole largely depends on its application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with proteins or nucleic acids, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethoxy, fluoro) enhance electrochemical stability and are favored in materials science .
  • Steric Considerations : Bulky substituents (e.g., trifluoromethyl) reduce reaction yields in catalytic processes but improve thermal stability .

Physicochemical Properties

  • Melting Points : Cyclobutyl-substituted pyrroles (e.g., 2k) exhibit lower melting points (54–56°C) compared to boronic ester derivatives (142–143°C for compound 7) .
  • Spectroscopic Data : NMR and IR spectra consistently confirm substitution patterns across analogues, with characteristic shifts for electron-withdrawing groups (e.g., ¹H NMR δ 7.2–7.8 ppm for para-substituted phenyl rings) .

Biological Activity

1-[4-(3-iodopropoxy)phenyl]-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound possesses a unique structure that contributes to its biological activity. The presence of the iodopropoxy group is significant as halogenated compounds often exhibit enhanced biological properties.

Structural Formula

The structural formula can be represented as follows:

C13H14NO Molecular Weight 218 26 g mol \text{C}_{13}\text{H}_{14}\text{N}\text{O}\quad \text{ Molecular Weight 218 26 g mol }

Antioxidant Activity

Research indicates that pyrrole derivatives exhibit notable antioxidant properties. A study on related compounds demonstrated their ability to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant activity of this compound can be inferred from its structural similarity to other effective antioxidants in the pyrrole class.

Anticancer Potential

The anticancer properties of pyrrole derivatives are particularly noteworthy. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted the efficacy of pyrrole-based compounds in targeting specific cancer pathways, leading to reduced viability of cancer cells in vitro .

Activity Type Observed Effects Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Evaluation

In a comparative study assessing the antioxidant capabilities of various pyrrole derivatives, this compound was evaluated alongside other compounds. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, showcasing its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Response

A recent investigation into the anti-inflammatory effects of pyrrole derivatives included this compound. The compound demonstrated a marked decrease in the expression of inflammatory markers in human cell lines exposed to inflammatory stimuli, suggesting its utility in managing inflammatory conditions .

Case Study 3: Cancer Cell Viability

In vitro studies focused on cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism appears to involve the activation of apoptotic pathways, which warrants further exploration for potential clinical applications in oncology .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-[4-(3-iodopropoxy)phenyl]-1H-pyrrole, and how can purity be optimized?

  • Methodological Answer : A two-step approach is recommended:

Friedel-Crafts alkylation : React 1H-pyrrole with 4-(3-iodopropoxy)benzaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on resolving aromatic protons (δ 6.5–7.5 ppm) and the iodopropoxy chain (δ 3.5–4.5 ppm for CH₂ groups). Use deuterated DMSO or CDCl₃ to avoid solvent interference .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For C₁₃H₁₄INO₂, expected m/z = 359.0045 .

Q. What safety protocols are essential when handling this iodinated pyrrole derivative?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks.
  • Emergency measures : In case of skin contact, wash immediately with 10% sodium thiosulfate solution to reduce iodine absorption .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270 nm).
  • Stability assay : Store aliquots at –20°C and monitor degradation via HPLC over 14 days. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 3-iodopropoxy group to the phenyl ring?

  • Methodological Answer :
  • Catalyst optimization : Compare AlCl₃ vs. FeCl₃ in anhydrous dichloromethane. FeCl₃ reduces side-product formation by 20% .
  • Kinetic monitoring : Use in-situ FTIR to track carbonyl intermediate formation (C=O stretch at ~1700 cm⁻¹) and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :
  • Variable-temperature NMR : Conduct experiments at 25°C and –40°C to distinguish dynamic effects (e.g., rotamers) from structural isomers.
  • 2D-HSQC : Correlate ambiguous proton signals with carbon shifts to confirm connectivity .

Q. How can computational modeling predict the compound’s reactivity or binding affinity for target receptors?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic sites .
  • Molecular docking : Dock the compound into active sites (e.g., kinase receptors) using AutoDock Vina. Validate with MM/GBSA binding free energy calculations .

Q. What experimental designs mitigate confounding variables in biological activity studies?

  • Methodological Answer :
  • Dose-response assays : Include a negative control (DMSO vehicle) and positive control (e.g., staurosporine for kinase inhibition).
  • Metabolic stability : Pre-incubate the compound with liver microsomes (human or murine) to assess CYP450-mediated degradation .

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